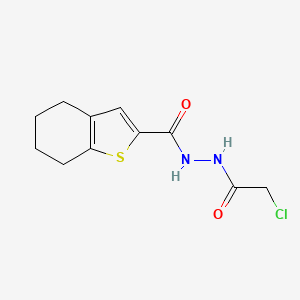

![molecular formula C10H14O3 B2975690 7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 1000622-44-5](/img/structure/B2975690.png)

7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

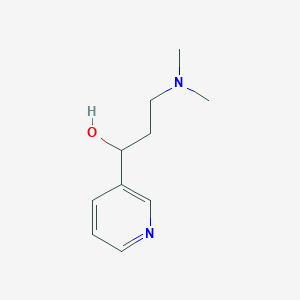

7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid is a chemical compound with the CAS Number: 1000622-44-5 . It has a molecular weight of 182.22 . The IUPAC name for this compound is 7-oxobicyclo[3.3.1]nonane-3-carboxylic acid .

Synthesis Analysis

The synthesis of 7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid and its derivatives has been studied . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Molecular Structure Analysis

The InChI code for 7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid is 1S/C10H14O3/c11-9-4-6-1-7(5-9)3-8(2-6)10(12)13/h6-8H,1-5H2,(H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid is a powder at room temperature .Scientific Research Applications

Conformational Preference and Analysis

Boat-chair Conformational Preference : 7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid and its derivatives, such as 9-oxobicyclo[3.3.1]nonane-2,4-dicarboxylic acid, exhibit a preference for boat-chair conformation. This conformational preference is influenced by the presence of exo, exo-substituents, as evidenced in nmr spectra studies (Camps & Iglesias, 1985).

Conformational Analysis : The conformational analysis of various 2,4-disubstituted 9-oxobicyclo[3.3.1]nonane derivatives, derived from 9-oxobicyclo[3.3.1]nonane- exo -2, exo -4-dicarboxylic acid, has been explored using 1 H and 13 C NMR spectroscopy, aided by Molecular Mechanics Calculations (MM3 program) (Camps et al., 1995).

Synthetic Applications

Synthesis of Derivatives : A variety of derivatives of 7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid have been synthesized, including those for potential biological activity testing. This includes the synthesis of 7-hydroxy-3, 9-diazabicyclo[3.3.1]nonane, indicating its utility in creating complex molecular structures (Nikit-skaya et al., 1965).

Synthesis of Non-steroidal Mimetics : Bicyclo[3.3.1]nonane derivatives, including 7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid, have been used to synthesize non-steroidal 2-methoxyestradiol mimetics, demonstrating cytotoxicity to human lung carcinoma cell line A549 (Nurieva et al., 2017).

Fragmentation and Ring Closure Reactions : It has been used in fragmentation and ring closure reactions, demonstrating its versatility in synthetic organic chemistry (Stetter & Tillmanns, 1972).

Safety and Hazards

Future Directions

The future directions for the study of 7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid and its derivatives could include further exploration of their synthesis, chemical reactions, and potential applications. For example, many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

properties

IUPAC Name |

7-oxobicyclo[3.3.1]nonane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c11-9-4-6-1-7(5-9)3-8(2-6)10(12)13/h6-8H,1-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESICXXXLWJYFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(CC1CC(=O)C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2975607.png)

![N-Cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2975620.png)

![Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate](/img/structure/B2975627.png)

![1-(6-methyl-2-pyridinyl)-N'-[(Z)-1-(4-nitrophenyl)ethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2975628.png)

![7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2975629.png)

![8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(methylethyl)-1-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2975630.png)